N1-Methylation Eliminates Hydrogen-Bond Donor
The target compound (CAS 920536-39-6) bears an N‑methyl group on the benzimidazole ring, yielding a hydrogen bond donor (HBD) count of 0, compared with an HBD count of 1 for the N–H analog 5-(1H‑benzimidazol‑2‑ylsulfanyl)furan‑2‑carbaldehyde (CAS 39689-08-2) [1][2]. The computed XLogP3 for the target compound is 3.0 [1], while the N–H analog has a computed XLogP3 of 2.3 [2], reflecting a ΔlogP of +0.7 units attributable to N‑methylation. Increased lipophilicity and elimination of the H‑bond donor are established predictors of improved passive membrane permeability in drug-like molecules [3].
| Evidence Dimension | Hydrogen bond donor count and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 3.0; MW = 258.30 g/mol; HBA = 4 [1] |
| Comparator Or Baseline | N–H analog (CAS 39689-08-2): HBD = 1; XLogP3 = 2.3; MW = 244.27 g/mol; HBA = 4 [2] |
| Quantified Difference | ΔHBD = −1; ΔXLogP3 = +0.7; ΔMW = +14.03 g/mol |
| Conditions | In silico computed properties (PubChem 2021.05.07 release; XLogP3 3.0 algorithm) |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting intracellular or CNS targets, the zero HBD count and higher logP of the N‑methyl derivative predict superior membrane permeability relative to the N–H analog, potentially justifying its selection when passive diffusion is a critical parameter.
- [1] PubChem. (2025). Compound Summary for CID 71423980: 5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde. NCBI. URL: https://pubchem.ncbi.nlm.nih.gov/compound/920536-39-6 View Source
- [2] PubChem. (2025). Compound Summary for CID 698427: 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde (CAS 39689-08-2). NCBI. URL: https://pubchem.ncbi.nlm.nih.gov/compound/698427 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0 View Source
